REACTION_CXSMILES
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[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])=[O:5].ClC1C=CC=CC=1C(O)C1C=CC(Cl)=CC=1>>[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH:4]([OH:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C(=O)C2=C(C=CC=C2)Cl)C=CC=C1
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Name
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Quantity
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8.96 g
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Type
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reactant
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Smiles
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ClC1=C(C(C2=CC=C(C=C2)Cl)O)C=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
|
ClC1=C(C(C2=C(C=CC=C2)Cl)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |